molecular formula C8H13N3O B2924447 N-[1-(trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine CAS No. 1206252-35-8

N-[1-(trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine

Cat. No.: B2924447
CAS No.: 1206252-35-8
M. Wt: 167.212
InChI Key: ILRRUIZMBUAUSN-UHFFFAOYSA-N
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Description

N-[1-(trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine is a hydroxylamine derivative featuring a pyrazole ring substituted with three methyl groups. This analysis focuses on comparing its inferred characteristics with similar compounds, emphasizing substituent effects on molecular weight, electronic properties, and reactivity.

Properties

IUPAC Name

(NE)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-5-8(6(2)10-12)7(3)11(4)9-5/h12H,1-4H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRRUIZMBUAUSN-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C)/C(=N/O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine typically involves the condensation of a pyrazole derivative with hydroxylamine. One common method includes the reaction of 1-(trimethyl-1H-pyrazol-4-yl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[1-(trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitroso compounds, while reduction can produce various amines .

Scientific Research Applications

N-[1-(trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, making it a candidate for therapeutic applications .

Comparison with Similar Compounds

Key Analogs:

N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine (C₉H₁₅N₃O, MW 181.24) : Features ethyl and methyl substituents on the pyrazole ring.

N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine (C₉H₁₅N₃O, MW 181.24) : Differs in methyl substituent position (3 vs. 5 on pyrazole).

N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine (C₁₂H₁₃N₃O, MW 215.26) : Substituted with a phenyl group, introducing steric bulk.

(E)-N-{1-[3-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}hydroxylamine (C₁₃H₁₅F₃N₃O, MW 298.28) : Pyridine core with electron-withdrawing trifluoromethyl and pyrrolidinyl groups.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Predicted Properties
N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine C₉H₁₅N₃O 181.24 Ethyl (C1), methyl (C5) Moderate lipophilicity, enhanced stability
N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine C₉H₁₅N₃O 181.24 Ethyl (C1), methyl (C3) Altered electronic effects vs. C5 substitution
N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine C₁₂H₁₃N₃O 215.26 Phenyl (C1), methyl (C5) Reduced solubility, steric hindrance
(E)-N-{1-[3-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}hydroxylamine C₁₃H₁₅F₃N₃O 298.28 Trifluoromethyl, pyrrolidinyl High reactivity due to electron-withdrawing groups

Notes:

  • Molecular Weight : Increases with bulky substituents (e.g., phenyl, trifluoromethyl).
  • Solubility : Alkyl-substituted analogs (MW ~181) are likely more soluble in organic solvents than phenyl- or pyridine-based derivatives.
  • Stability : Electron-donating methyl/ethyl groups may stabilize the hydroxylamine moiety compared to electron-withdrawing substituents.

Reactivity Trends:

  • Alkyl-Substituted Pyrazoles (): Electron-donating methyl/ethyl groups likely enhance stability, making these compounds suitable for applications requiring prolonged shelf life.
  • Phenyl-Substituted Pyrazole (): Steric hindrance from the phenyl group may reduce reaction rates in nucleophilic or electrophilic processes.

Biological Activity

N-[1-(trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine, a compound featuring a pyrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C8H13N3O\text{C}_8\text{H}_{13}\text{N}_3\text{O}

This compound is characterized by the presence of a hydroxylamine functional group attached to a trimethylpyrazole unit, which is known for its potential in various therapeutic applications.

1. Antimicrobial Activity

Recent studies have indicated that compounds with pyrazole structures exhibit significant antimicrobial properties. For instance:

  • A series of pyrazole derivatives were synthesized and tested against various pathogens, showing notable inhibition against Gram-positive and Gram-negative bacteria as well as fungi. Specifically, compounds similar to this compound demonstrated inhibition zones ranging from moderate to high against pathogens like Staphylococcus aureus and Escherichia coli .
Compound Pathogen Inhibition Zone (mm)
1Bacillus cereus7.5 ± 0.6
2Staphylococcus aureus25 ± 2.0

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored. Research indicates that certain compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro. This suggests a mechanism whereby this compound could mitigate inflammatory responses, which is crucial in conditions like arthritis and other inflammatory diseases .

3. Anticancer Activity

The anticancer properties of pyrazole derivatives are noteworthy. In vitro studies have shown that these compounds can induce apoptosis in cancer cells. For example, this compound analogs were tested against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating significant cytotoxic effects . The combination of these compounds with established chemotherapeutics like doxorubicin has been studied for potential synergistic effects.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized various pyrazole derivatives, including this compound, and evaluated their antimicrobial efficacy against standard pathogen strains. The results indicated that several derivatives exhibited higher inhibition potency compared to traditional antibiotics .

Case Study 2: Anticancer Synergy

In another investigation, the anticancer activity of this compound was assessed in combination with doxorubicin in breast cancer cell lines. The study utilized the Combination Index method to evaluate synergism, revealing enhanced cytotoxicity when both agents were used together .

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